4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid
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Overview
Description
4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a dimethyl-substituted oxobutyric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid typically involves the following steps:
Alkylation of Phenol: The initial step involves the alkylation of phenol with isobutene in the presence of an acid catalyst to form 4-tert-butylphenol.
Friedel-Crafts Acylation: The 4-tert-butylphenol undergoes Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield 4-(4-tert-butylphenyl)acetophenone.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Types of Reactions:
Reduction: Reduction of the carbonyl group in the oxobutyric acid moiety can yield the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Hydroperoxides, alcohols.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Comparison with Similar Compounds
4-tert-Butylphenol: Shares the tert-butylphenyl structure but lacks the oxobutyric acid moiety.
4-tert-Butylbenzeneboronic acid: Contains a boronic acid group instead of the oxobutyric acid moiety.
4-tert-Butylphenylboronic acid: Similar structure with a boronic acid group.
Uniqueness: 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid is unique due to the presence of both the tert-butylphenyl and oxobutyric acid moieties, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-2,2-dimethyl-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-15(2,3)12-8-6-11(7-9-12)13(17)10-16(4,5)14(18)19/h6-9H,10H2,1-5H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUICPAZCDYDUFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C)(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601185190 |
Source
|
Record name | 4-(1,1-Dimethylethyl)-α,α-dimethyl-γ-oxobenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601185190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951893-29-1 |
Source
|
Record name | 4-(1,1-Dimethylethyl)-α,α-dimethyl-γ-oxobenzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951893-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1,1-Dimethylethyl)-α,α-dimethyl-γ-oxobenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601185190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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